2-(hydroxymethyl)-N'-phenylbenzohydrazide

説明

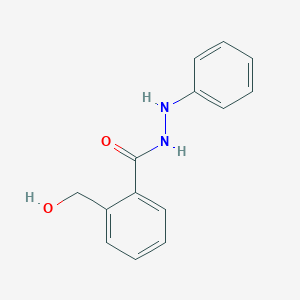

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFJKXHZUSLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360974 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114068-91-6 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Hydrazide and Benzohydrazide Architectures in Contemporary Chemistry

The hydrazide functional group (-CONHNH-) is a cornerstone in modern organic and medicinal chemistry, prized for its versatile reactivity and the diverse biological activities exhibited by its derivatives. pensoft.netbiointerfaceresearch.com Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves scaffolds of significant pharmacological interest. derpharmachemica.com The presence of both a nucleophilic amine and an electrophilic carbonyl group within the hydrazide moiety allows for a rich and varied reaction chemistry. derpharmachemica.com

Benzohydrazides, a subclass of hydrazides featuring a benzene (B151609) ring attached to the carbonyl group, have been the subject of extensive research. This structural motif is present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. derpharmachemica.comresearchgate.net The aromatic ring of the benzohydrazide (B10538) can be readily functionalized, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. The inherent rigidity of the benzohydrazide scaffold, combined with its capacity for hydrogen bonding, makes it an attractive platform for the design of enzyme inhibitors and other bioactive molecules. pensoft.netnih.gov

Fundamental Importance of the 2 Hydroxymethyl N Phenylbenzohydrazide Scaffold for Molecular Design

The N'-phenyl group introduces a second aromatic ring, increasing the potential for π-π stacking interactions and providing another site for substitution to modulate the molecule's properties. The ortho-positioned hydroxymethyl group (-CH₂OH) is of particular interest. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing the molecule's solubility in polar solvents and its ability to interact with biological macromolecules. nih.gov Furthermore, the hydroxymethyl group can serve as a synthetic handle for further derivatization, allowing for the attachment of other chemical entities to create more complex molecular architectures. nih.gov

The spatial arrangement of these functional groups—the hydrazide linker, the two aromatic rings, and the hydroxymethyl group—creates a specific three-dimensional shape that can be exploited in rational drug design and materials science.

Articulation of Key Research Trajectories and Unanswered Questions Regarding 2 Hydroxymethyl N Phenylbenzohydrazide

Established Synthetic Pathways for the this compound Core

The construction of the this compound backbone is primarily achieved through well-established organic reactions, including nucleophilic acyl substitution and one-pot condensation strategies. These methods offer reliable and efficient means to assemble the central benzohydrazide moiety.

Nucleophilic Acyl Substitution Routes Employing Hydrazine (B178648) Derivatives

Nucleophilic acyl substitution serves as a fundamental approach for the synthesis of benzohydrazides. In a typical reaction, a carboxylic acid derivative, such as an ester or an acyl halide, is treated with a hydrazine derivative. For the synthesis of the target compound, this would involve the reaction of a suitable 2-(hydroxymethyl)benzoic acid derivative with phenylhydrazine.

A common precursor for the 2-(hydroxymethyl)benzoyl moiety is phthalide, which can undergo ring-opening reactions. Alternatively, methyl 2-(hydroxymethyl)benzoate can be subjected to hydrazinolysis with phenylhydrazine. This reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired benzohydrazide. The reaction conditions for such transformations are typically mild, often involving heating the reactants in a suitable solvent like ethanol (B145695) or methanol.

One-Pot Condensation Approaches for High-Yield Synthesis

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A notable one-pot approach for the synthesis of N'-substituted-2-(hydroxymethyl)benzohydrazide derivatives involves the reaction of phthalide, a hydrazine derivative, and an aldehyde or ketone. researchgate.net While this method yields N'-benzylidene derivatives, the underlying principle of in situ formation of the 2-(hydroxymethyl)benzohydrazide intermediate is directly applicable.

In a catalyst-free, one-pot reaction, phthalide reacts with hydrazine hydrate to form 2-(hydroxymethyl)benzohydrazide. researchgate.net This intermediate can then be further reacted in the same vessel. To obtain the specific target compound, this compound, a similar one-pot strategy could be envisioned where phenylhydrazine is used directly instead of hydrazine hydrate, potentially followed by a specific reaction to introduce the N'-phenyl group if not directly incorporated. The efficiency of these one-pot methods often leads to high yields of the final product.

Targeted Synthetic Modifications for Structural Diversification of this compound Analogues

The structural diversity of this compound analogues can be expanded through targeted modifications of the aromatic rings and the hydrazide linkage. These modifications can significantly influence the chemical and physical properties of the resulting molecules.

Aromatic Ring Substitutions and their Impact on Reactivity

Substituents on either the benzoyl or the terminal phenyl ring can profoundly affect the electronic properties and reactivity of the molecule. The introduction of electron-donating or electron-withdrawing groups can be achieved through standard electrophilic aromatic substitution reactions on the starting materials or on the final compound, provided the existing functional groups are protected if necessary.

The nature of these substituents influences the orientation of further substitution reactions. For instance, activating groups will direct incoming electrophiles to the ortho and para positions, while deactivating groups will direct them to the meta position. libretexts.orgmsu.edu A comparative analysis of substituted phenylbenzohydrazide derivatives has shown that substituents can also impact the supramolecular structure, affecting bond lengths and the angles between the aromatic rings. mdpi.com For example, a trifluoromethyl group can disrupt bond uniformity in the aryl ring. mdpi.com The presence of substituents can also introduce steric hindrance, which may influence the preferred conformation of the molecule.

Interactive Table: Impact of Aromatic Ring Substituents on Reactivity

| Substituent Type | Position on Ring | Effect on Reactivity | Directing Effect |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Benzoyl or Phenyl | Activating | Ortho, Para |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Benzoyl or Phenyl | Deactivating | Meta |

| Halogens (e.g., -Cl, -Br) | Benzoyl or Phenyl | Deactivating | Ortho, Para |

Modifications at the Hydrazide Linkage and Terminal Phenyl Moiety

The hydrazide linkage is a key site for structural modification. N'-alkylation of the hydrazide can be achieved through various synthetic routes. One novel approach involves a hydrazine insertion reaction into benzoyl acrylates, derived from Morita-Baylis-Hillman adducts, which leads to N',N'-disubstituted benzohydrazides through an unexpected carbon-carbon bond cleavage. organic-chemistry.orgacs.org This method provides a regioselective route to N-acyl-N'-alkyl hydrazides. organic-chemistry.org

The stability of the hydrazide bond is also a consideration, and modifications can be made to alter its properties. For example, the conversion of the hydrazide to a more stable hydrazone linkage is a common strategy. nih.gov The reactivity of the terminal phenyl group can also be exploited. For instance, it can be involved in base-promoted homolytic aromatic substitution (BHAS) reactions, offering a pathway for the synthesis of biaryl compounds. nih.gov

Derivatization Strategies Utilizing or Targeting the this compound Framework

The functional groups present in this compound, namely the hydroxymethyl group, the N-H protons of the hydrazide, and the aromatic rings, provide multiple handles for derivatization.

A primary derivatization strategy involves the reaction of the hydrazide moiety with aldehydes or ketones to form Schiff bases or hydrazones. derpharmachemica.comthermofisher.com This condensation reaction is typically acid-catalyzed and results in the formation of a C=N double bond. nih.gov The resulting hydrazones are often crystalline solids and are useful for characterization and as intermediates for further synthesis. The reactivity of the hydrazide can be enhanced by the use of aniline as a catalyst in reactions with aldehydes. thermofisher.com

The hydroxymethyl group offers another site for derivatization. It can undergo esterification or etherification reactions to introduce a variety of functional groups. Furthermore, the N-H protons of the hydrazide can be substituted, for example, through acylation reactions. The choice of derivatization strategy depends on the desired properties of the final product and can be used to modulate factors such as solubility, stability, and biological activity.

Interactive Table: Common Derivatization Reactions

| Functional Group Targeted | Reagent | Resulting Derivative |

| Hydrazide (-CONHNH-) | Aldehyde/Ketone | Hydrazone/Schiff Base |

| Hydroxymethyl (-CH₂OH) | Acyl Chloride/Carboxylic Acid | Ester |

| Hydroxymethyl (-CH₂OH) | Alkyl Halide (Williamson Synthesis) | Ether |

| Hydrazide N-H | Acyl Chloride | N-Acyl Derivative |

Formation of Hydrazone Derivatives for Extended Conjugation and Bioactivity

The condensation of the hydrazide moiety of this compound and its analogs with various aldehydes is a facile and efficient method for the synthesis of N'-benzylidenebenzohydrazide derivatives. This reaction extends the π-conjugation of the molecule and introduces a diverse range of substituents, which can significantly influence its physicochemical and biological properties.

A particularly efficient, catalyst-free, one-pot synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been developed. researchgate.net This method involves the reaction of phthalide, hydrazine hydrate, and an appropriate aldehyde in ethanol. researchgate.net The reaction proceeds under mild conditions and is environmentally friendly, offering a straightforward route to a wide array of derivatives in moderate to excellent yields. researchgate.net

The general reaction scheme for the formation of these hydrazone derivatives is presented below:

Scheme 1: One-pot synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives.

Source: Adapted from Ablajan, K., et al. (2019). researchgate.net

The reaction involves the initial ring-opening of phthalide by hydrazine hydrate to form 2-(hydroxymethyl)benzohydrazide in situ. This intermediate then readily condenses with an aldehyde to yield the final (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide product. The (E)-configuration of the resulting hydrazones is generally favored. researchgate.net

The scope of this reaction is broad, accommodating a variety of substituted benzaldehydes. The electronic nature and position of the substituents on the aldehyde's phenyl ring can influence the reaction yield and the properties of the final product. Below is a table summarizing the synthesis of several derivatives using this one-pot methodology.

| Aldehyde Reactant | Product | Yield (%) |

| Benzaldehyde | (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide | 85 |

| 4-Methylbenzaldehyde | (E)-N'-(4-methylbenzylidene)-2-(hydroxymethyl)benzohydrazide | 92 |

| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-(hydroxymethyl)benzohydrazide | 95 |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-(hydroxymethyl)benzohydrazide | 90 |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-2-(hydroxymethyl)benzohydrazide | 88 |

| Data sourced from an efficient, catalyst-free, one-pot synthesis method. researchgate.net |

The formation of the hydrazone linkage (-CO-NH-N=CH-) creates a planar, conjugated system that can enhance the molecule's ability to interact with biological targets. derpharmachemica.comderpharmachemica.com Benzohydrazide derivatives are known to possess a wide range of biological activities, and the introduction of the azomethine group in hydrazones is a common strategy in medicinal chemistry to modulate these activities. nih.govontosight.ai

Acetylation and Other N-Functionalization Techniques

The nitrogen atoms of the hydrazide moiety in this compound are nucleophilic and can undergo various functionalization reactions, with acetylation being a prominent example. Acetylation can modify the electronic properties, solubility, and steric profile of the parent molecule, potentially influencing its biological activity and stability.

The acetylation of benzohydrazide derivatives has been studied both experimentally and theoretically. udd.clresearchgate.net The reaction typically involves an acetylating agent such as acetic anhydride or acetyl chloride. Depending on the reaction conditions and the specific substrate, acetylation can occur at either the N' (the nitrogen atom attached to the phenyl group) or the N (the nitrogen atom of the amide) position.

For N'-phenylbenzohydrazide derivatives, N'-acetylation is a common transformation. The resulting N'-acetyl-N'-phenylbenzohydrazide derivatives have been synthesized and characterized. eurjchem.comscilit.com For instance, the synthesis of N'-acetyl-N'-phenyl-2-naphthohydrazide has been reported, and its crystal structure analyzed, providing insight into the conformational and electronic effects of the acetyl group. eurjchem.comresearchgate.net

A general scheme for the acetylation of an N'-phenylbenzohydrazide is shown below:

Scheme 2: General reaction for the N'-acetylation of an N'-phenylbenzohydrazide derivative.

Kinetic studies on the acetylation of benzohydrazide derivatives with p-nitrophenyl acetate suggest a stepwise mechanism where the nucleophilic attack of the hydrazide on the acetylating agent is the rate-determining step. udd.cl Theoretical studies indicate that the enol form of the benzohydrazide may be the active species in this nucleophilic attack. udd.cl

The introduction of an acetyl group at the N' position can have significant stereoelectronic consequences. It can influence the planarity of the hydrazide linkage and the rotational barriers around the N-N and N-C bonds. X-ray crystallographic studies of N'-acetylated phenylhydrazide derivatives reveal details about their molecular conformation and intermolecular interactions in the solid state. scilit.comresearchgate.net

The table below provides examples of related N'-acetylated benzohydrazide derivatives that have been synthesized and characterized, which serve as models for the potential acetylation products of this compound.

| Parent Compound | Acetylated Product | Characterization Methods |

| N'-phenyl-2-naphthohydrazide | N'-acetyl-N'-phenyl-2-naphthohydrazide | X-ray Crystallography |

| 4-formyl-N'-phenylbenzohydrazide | N'-acetyl-4-formyl-N'-phenylbenzohydrazide | X-ray Crystallography |

| Data from crystallographic studies of N'-acetylated benzohydrazide derivatives. eurjchem.comscilit.comresearchgate.net |

Other N-functionalization reactions beyond acetylation are also possible, allowing for the introduction of a wide variety of functional groups to further explore the structure-activity relationships of this class of compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR for Structural Proximity and Hydrogen Environments

The ¹H NMR spectrum of this compound provides critical information about the number and type of protons present. The protons of the two distinct aromatic rings exhibit signals in the downfield region, typically between δ 7.0 and 8.0 ppm, with their specific chemical shifts and splitting patterns dictated by the electronic effects of their substituents. The protons on the phenyl ring attached to the nitrogen would likely appear as a complex multiplet, while the four protons on the benzoyl ring would show distinct patterns due to their positions relative to the carbonyl and hydroxymethyl groups.

The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The hydroxyl (-OH) proton itself would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The two N-H protons of the hydrazide linkage would also give rise to distinct signals, often observed as broad singlets in the downfield region (δ 8.0-10.0 ppm), confirming the presence of the hydrazide moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (Phenyl & Benzoyl) | 7.0 - 8.0 | Multiplet (m) |

| -CH₂- (Hydroxymethyl) | 4.5 - 5.0 | Singlet (s) or Doublet (d) |

| -OH (Hydroxymethyl) | Variable | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Architecture and Electronic Effects

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 110-150 ppm region. The carbon atoms directly bonded to electronegative atoms or groups are shifted further downfield. rsc.orgbas.bgchemicalbook.com The carbonyl carbon (C=O) of the hydrazide is particularly deshielded and is expected to appear at a chemical shift of approximately δ 160-170 ppm. The methylene carbon (-CH₂) of the hydroxymethyl group would likely be found in the δ 60-65 ppm range. bas.bg The sp²-hybridized carbons of the two aromatic rings will produce a series of signals whose specific shifts provide insight into the electronic environment and substitution pattern of the rings. rsc.orgbas.bg

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 160 - 170 |

| Aromatic C (Quaternary) | 130 - 150 |

| Aromatic C-H | 110 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Proof

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the aromatic rings, helping to assign specific positions within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduslideshare.net This technique would definitively link the methylene proton signals to the hydroxymethyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different functional groups by showing correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). sdsu.eduyoutube.com For this compound, key HMBC correlations would include:

Correlations from the methylene (-CH₂) protons to the aromatic carbons of the benzoyl ring and, most importantly, to the carbonyl carbon (C=O).

Correlations from the N-H protons to carbons in both the phenyl and benzoyl rings, as well as to the carbonyl carbon, confirming the hydrazide linkage.

Correlations from the aromatic protons to neighboring carbons within the same ring and to the quaternary carbons, solidifying the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. bas.bgresearchgate.net For this compound, the spectrum would be expected to show several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the hydrazide moiety typically appear in a similar region, often as one or two sharp bands around 3100-3300 cm⁻¹. researchgate.net The strong absorption band characteristic of the carbonyl (C=O) group, known as the Amide I band, is expected in the range of 1630-1680 cm⁻¹. bas.bgresearchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3400 (Broad) |

| Hydrazide (-NH) | N-H Stretch | 3100 - 3300 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the aromatic rings and the hydrazide group, gives rise to characteristic absorption bands. bas.bg The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic systems. The conjugation between the benzoyl group and the phenylhydrazine moiety would likely result in strong absorption maxima (λmax) in the ultraviolet region. The n → π* transition associated with the non-bonding electrons of the oxygen and nitrogen atoms of the hydrazide group may also be observed as a weaker absorption band at a longer wavelength.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Identification

Mass spectrometry is a powerful technique for determining the precise molecular mass and obtaining information about the structure through fragmentation analysis. For this compound (C₁₄H₁₄N₂O₂), the molecular weight is approximately 242.27 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass, confirming the elemental composition.

The fragmentation pattern provides further structural proof. Common fragmentation pathways for this molecule could include:

Cleavage of the N-N bond, leading to the formation of benzoyl and phenylhydrazine-related fragments.

Loss of the hydroxymethyl group (-CH₂OH).

Formation of a stable benzoyl cation fragment. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For benzohydrazide derivatives, SCXRD reveals how the molecules pack in the crystal lattice, an arrangement stabilized by a complex network of intermolecular forces.

For example, the crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide shows significant twisting, with dihedral angles between the phenyl rings reported to be 73.3 (1)° and 80.9 (1)°. researchgate.net This deviation from planarity is a common feature in substituted benzohydrazides and is driven by the optimization of crystal packing forces. For this compound, the presence of the hydroxymethyl group on one phenyl ring would likely influence the torsional preference, potentially through the formation of intramolecular hydrogen bonds that stabilize a particular conformation.

Table 1: Selected Dihedral Angles in Benzohydrazide Analogs

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | 73.3 | researchgate.net |

| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | 80.9 | researchgate.net |

The crystal packing of benzohydrazide derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The hydrazide moiety provides both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen), facilitating the formation of robust and predictable hydrogen-bonding motifs. The hydroxymethyl group in the title compound introduces an additional hydroxyl (-OH) group, capable of acting as both a hydrogen bond donor and acceptor, further complicating and strengthening the potential hydrogen-bonding network.

In various substituted benzohydrazides, N—H⋯O hydrogen bonds are a recurring feature, often linking molecules into one-dimensional chains. nih.gov Depending on the substituents, other interactions such as N—H⋯N, O—H⋯O, and C—H⋯O hydrogen bonds can create more complex two- or three-dimensional frameworks. nih.goviucr.org For example, in 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, a strong intramolecular O—H⋯N hydrogen bond is observed, and intermolecular hydrogen bonds involving co-crystallized water molecules stabilize the crystal lattice. nih.gov The crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide is stabilized by an elaborate network of N-H···O and C-H···O hydrogen bonds. researchgate.net

Table 2: Examples of Hydrogen Bond Geometries in Benzohydrazide Analogs

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|

| 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (intramolecular) | O—H···N | 2.581 | - | nih.gov |

| N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine | N—H···S | 3.622 | 147 | researchgate.net |

| N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine (intramolecular) | N—H···O | 2.566 | 133 | researchgate.net |

| N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine (intramolecular) | N—H···S | 2.941 | 109 | researchgate.net |

Note: Dashes indicate data not specified in the source.

Computational Chemistry and Molecular Modeling for Predictive Analysis and Mechanistic Understanding of 2 Hydroxymethyl N Phenylbenzohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic properties of molecules, which in turn govern their chemical behavior.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in 2-(hydroxymethyl)-N'-phenylbenzohydrazide must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For flexible molecules like this one, which contains several rotatable bonds (e.g., around the amide and hydrazine (B178648) linkages), a thorough conformational analysis is necessary to identify the global minimum energy conformer. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. DFT calculations allow for the visualization of these orbitals and the calculation of their energies. For hydrazone derivatives, the HOMO is often localized over the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. This distribution facilitates intramolecular charge transfer (ICT), a key process in the electronic behavior of many organic molecules.

Table 1: Representative Frontier Molecular Orbital Data for Hydrazide-Hydrazone Scaffolds

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | 4.45 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and kinetic stability. researchgate.net |

Note: The values presented are representative examples based on DFT studies of structurally similar compounds and serve for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for attack by electrophiles (e.g., protons). In this compound, these regions are expected around the carbonyl oxygen and potentially the nitrogen atoms. nih.govbhu.ac.in

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are susceptible to attack by nucleophiles. The hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups are typically the most positive regions. nih.govbhu.ac.in

Green Regions: Correspond to areas of neutral or near-zero potential.

To quantify the insights from FMO and MEP analyses, a set of global and local reactivity descriptors can be calculated using DFT. These indices provide a quantitative measure of a molecule's reactivity. orientjchem.org

Global Reactivity Descriptors are derived from the HOMO and LUMO energies and describe the molecule's reactivity as a whole. researchgate.netnih.gov Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO). researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net A higher electrophilicity index indicates a better electrophile. nih.gov

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 eV | Indicates the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | ELUMO - EHOMO | 4.45 eV | Measures resistance to charge transfer; a higher value suggests greater stability. |

| Global Softness (S) | 1 / η | 0.225 eV⁻¹ | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.82 eV | Quantifies the molecule's capacity to act as an electron acceptor. nih.gov |

Note: The values are calculated from the representative data in Table 1 and are for illustrative purposes.

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within the molecule, complementing the visual information from the MEP map.

Molecular Docking Simulations for Predicting Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. walshmedicalmedia.com This method is instrumental in structure-based drug design, helping to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.govresearchgate.net The process involves placing the ligand into the binding site of the protein in various conformations and scoring each pose based on a function that estimates the binding free energy.

For this compound, docking simulations could be performed against various enzymes or receptors where hydrazone-based compounds have shown activity, such as histone deacetylases (HDACs), kinases, or microbial enzymes like β-tubulin. nih.govnih.govnih.gov The results would generate a binding score (e.g., in kcal/mol) and a predicted binding pose, revealing how the molecule fits within the receptor's active site.

The primary output of a successful docking simulation is the detailed visualization of the ligand-receptor complex. This allows for the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions are predominantly non-covalent and include:

Hydrogen Bonds: These are critical for binding affinity and specificity. The N-H and O-H groups of this compound can act as hydrogen bond donors, while the carbonyl oxygen and nitrogen atoms can act as acceptors. Docking studies on similar benzamide (B126) and hydrazide compounds frequently show hydrogen bonds with residues like glutamic acid, arginine, or serine in the active site. walshmedicalmedia.comresearchgate.net

Hydrophobic Interactions: The phenyl rings in the molecule can form favorable hydrophobic (van der Waals) interactions with nonpolar residues such as leucine, valine, or phenylalanine in the binding pocket.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine, further stabilizing the complex.

By analyzing these interactions, researchers can understand the structural basis of binding. For example, a docking study might predict that the hydroxymethyl group forms a key hydrogen bond with a specific residue, suggesting that modifications to this part of the molecule could enhance or diminish binding affinity. This information is invaluable for the rational design of more potent and selective inhibitors. researchgate.net

Prediction of Binding Affinities and Orientations

The prediction of binding affinities and orientations of this compound to its biological targets is a cornerstone of computational drug discovery. Molecular docking, a primary tool in this endeavor, estimates the binding energy and preferred conformation of a ligand within a protein's binding site. walshmedicalmedia.comchalmers.se This process allows for the ranking of potential drug candidates and provides a rationale for their observed activities. chalmers.se

The accuracy of these predictions is paramount. Modern approaches often employ sophisticated scoring functions, which are algorithms trained on large datasets of protein-ligand complexes with known binding affinities. arxiv.org Machine learning models, such as random forest regression and neural networks, have shown promise in developing more accurate scoring functions by learning from experimental data. arxiv.org For instance, a study using a random forest regression model on over 1,200 protein-ligand complexes achieved a strong correlation between predicted and experimental binding affinities. arxiv.org

The reliability of docking protocols is often validated by redocking a known ligand into its corresponding protein structure. A root-mean-square deviation (RMSD) of less than or equal to 1.0 Å between the predicted and crystallographic poses is generally considered a good indicator of a reliable docking protocol. nih.gov

Advanced techniques like neural network potentials (NNPs) are being integrated into molecular dynamics simulations to refine binding affinity predictions. nih.gov These methods offer a way to model the ligand with higher accuracy than traditional molecular mechanics force fields, leading to improved predictions of relative binding free energies. nih.gov

The following table illustrates typical data generated from molecular docking studies, showcasing the binding affinity of a compound with its target protein.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (nM) | Interacting Residues |

| Ligand-d | 6LU7 | -8.85 | 325.66 | GLU166 |

| Ligand-e | 6LU7 | -8.70 | 420.33 | Not Specified |

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Biomacromolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and its target biomacromolecule. mdpi.com These simulations, often performed over nanoseconds or even microseconds, reveal the stability of the ligand-protein complex and the key interactions that maintain this association. nih.govnih.gov

By simulating the movement of atoms over time, MD can assess the stability of binding poses predicted by molecular docking. nih.gov This is crucial for confirming that the predicted interactions are maintained in a dynamic environment. For instance, a 100-nanosecond MD simulation can be used to evaluate the stability of a ligand within the active site of its target protein. nih.govnih.gov

MD simulations are also instrumental in understanding how a ligand might induce conformational changes in the target protein. mdpi.com These changes can be critical for the biological activity of the compound. The flexibility of certain protein regions, such as specific helices, can be influenced by ligand binding, which in turn can affect the protein's function. mdpi.com

The analysis of MD trajectories can identify persistent hydrogen bonds and other key interactions between the ligand and the protein over the course of the simulation. mdpi.com This information provides a more robust understanding of the binding mode than static docking poses alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound and its analogs, QSAR can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts. nih.gov

QSAR models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to correlate these descriptors with the observed biological activity. nih.govnih.gov These models can identify the key structural features that are either beneficial or detrimental to the desired activity. nih.gov

The predictive power of a QSAR model is typically assessed through internal and external validation techniques. nih.govfrontiersin.org A robust model will have high predictive performance on a set of compounds that were not used in its development. frontiersin.org For example, a QSAR model with a predictive ability (q²) of 0.859 in an external prediction set is considered to have promising predictive performance. frontiersin.org

The insights gained from QSAR studies can provide design principles for new molecules with enhanced potency. By understanding which molecular properties are most influential, chemists can strategically modify the structure of this compound to improve its therapeutic potential. frontiersin.org

In Silico Assessment of Molecular Properties and Drug-Likeness (excluding ADMET profiles)

Beyond its interaction with a biological target, the intrinsic molecular properties of this compound are crucial for its potential as a drug candidate. In silico methods are widely used to assess these properties and evaluate the compound's "drug-likeness."

A key concept in this assessment is Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs. taylorandfrancis.comlindushealth.cometflin.com These rules are based on the observation that most successful oral drugs are relatively small and lipophilic. taylorandfrancis.com

The parameters of Lipinski's Rule of Five are:

Molecular weight ≤ 500 Daltons lindushealth.com

Log P (a measure of lipophilicity) ≤ 5 lindushealth.com

No more than 5 hydrogen bond donors lindushealth.com

No more than 10 hydrogen bond acceptors lindushealth.com

Compounds that adhere to these rules are considered more likely to have favorable pharmacokinetic properties. lindushealth.com While exceptions exist, this rule serves as a valuable filter in the early stages of drug discovery. etflin.commcconnellsmedchem.com

Other molecular properties that are often calculated in silico include the polar surface area (PSA) and the number of rotatable bonds. These descriptors provide further insights into a molecule's potential for membrane permeability and conformational flexibility.

The following table summarizes the key parameters of Lipinski's Rule of Five and their significance in drug design.

| Parameter | Guideline | Significance |

| Molecular Weight | ≤ 500 Da | Influences absorption and diffusion across biological membranes. lindushealth.com |

| Log P | ≤ 5 | Affects solubility and permeability. lindushealth.com |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding to target proteins. lindushealth.com |

| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding to target proteins. lindushealth.com |

This table outlines the general principles of Lipinski's Rule of Five.

Investigation of Biological Activities and Molecular Mechanisms of 2 Hydroxymethyl N Phenylbenzohydrazide and Its Analogues in Preclinical Contexts

Antimicrobial Efficacy and Mechanisms of Action

Hydrazide-hydrazones, a class of compounds that includes analogues of 2-(hydroxymethyl)-N'-phenylbenzohydrazide, are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov These synthetic compounds have shown potential in combating bacterial and fungal pathogens, including strains that have developed resistance to conventional therapies. nih.govnih.gov

Evaluation of Antibacterial Spectrum (Gram-Positive and Gram-Negative Organisms)

Analogues of this compound have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that the substitution pattern on the phenyl rings plays a crucial role in their efficacy. For instance, the presence of electron-donating groups can enhance activity compared to electron-withdrawing groups. nih.gov

Research on various hydrazide-hydrazone derivatives has revealed potent activity. Certain compounds exhibited strong inhibition against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. nih.govnih.gov For example, some derivatives showed twice the potency against S. pneumoniae (Minimum Inhibitory Concentration [MIC] = 0.49 µg/mL) compared to the standard drug ampicillin (MIC = 0.98 µg/mL). nih.gov Similarly, remarkable activity has been recorded against Gram-negative bacteria like Escherichia coli, with certain analogues demonstrating an MIC of 0.49 µg/mL, which is twofold more potent than ciprofloxacin (MIC = 0.98 µg/mL). nih.gov The antibacterial potential of these compounds is often linked to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. nih.gov

Table 1: Antibacterial Activity (MIC) of Selected Benzohydrazide (B10538) Analogues

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

|---|---|---|---|---|

| Hydrazide-hydrazone derivative | S. pneumoniae (Gram-positive) | 0.49 | Ampicillin | 0.98 |

| Hydrazide-hydrazone derivative | E. coli (Gram-negative) | 0.49 | Ciprofloxacin | 0.98 |

| Isonicotinic acid hydrazide-hydrazone | Gram-positive bacteria (range) | 1.95–7.81 | N/A | N/A |

| Benzohydrazide derivative | E. coli | 0.64–0.67 | N/A | N/A |

Assessment of Antifungal Potency (e.g., against Candida albicans)

The antifungal properties of N'-phenylhydrazides and related structures have been extensively studied, particularly against the opportunistic yeast Candida albicans, a common cause of fungal infections. nih.govnih.gov The emergence of resistance to common antifungal agents like fluconazole has spurred the search for new therapeutic leads, with hydrazide-based compounds showing considerable promise. nih.govresearchgate.net

In vitro evaluations of synthesized N'-phenylhydrazides have demonstrated that many of these compounds possess significant antifungal activity, with some exhibiting greater potency than the reference drug fluconazole against resistant strains. nih.govresearchgate.net For instance, one study found that a specific N'-phenylhydrazide analogue, designated A11, showed the highest inhibitory activity against multiple strains of C. albicans, including a fluconazole-resistant isolate. nih.gov Other analogues also displayed potent activity, with Minimum Inhibitory Concentrations (MIC₈₀) below 4 µg/mL against certain resistant strains. nih.govresearchgate.net These compounds not only inhibit fungal growth but can also prevent the formation of biofilms, which are communities of cells that adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.gov

Table 2: Antifungal Activity (MIC) of Selected N'-Phenylhydrazide Analogues against Candida albicans

| Compound ID | C. albicans Strain | MIC Range (mg/mL) | Reference Drug |

|---|---|---|---|

| Compound 7 | C. albicans, C. glabrata, C. tropicalis | 0.0156–0.125 | N/A |

| Compound A11 | Fluconazole-resistant strains | <4 µg/mL | Fluconazole |

| Compound B14 | Fluconazole-resistant strains | <4 µg/mL | Fluconazole |

| Compound D5 | Fluconazole-resistant strains | <4 µg/mL | Fluconazole |

Elucidation of Cellular and Molecular Mechanisms of Action (e.g., Free Radical Generation, Mycelial Membrane Disruption)

Investigations into the antifungal mechanism of N'-phenylhydrazides suggest a multi-faceted mode of action. A key mechanism involves the induction of oxidative stress through the generation of free radicals and reactive oxygen species (ROS) within the fungal cells. nih.govfrontiersin.org This increase in intracellular ROS leads to significant oxidative damage, affecting vital cellular components and contributing to cell death. frontiersin.org

Furthermore, this oxidative stress can cause substantial damage to the fungal mycelium. nih.govresearchgate.net Scanning electron microscopy has revealed that treatment with these compounds results in damaged mycelial morphology. nih.gov In the context of antibacterial action, a primary target appears to be the cell membrane. nih.gov Damage to the cell membrane disrupts its integrity, leading to the leakage of essential intracellular components like proteins and nucleic acids, ultimately resulting in bacterial death. nih.gov

Antienzymatic Activities and Inhibitory Mechanisms

Beyond direct antimicrobial action, this compound and its analogues function as inhibitors of various enzymes that are critical for pathogen survival or are implicated in human diseases.

Laccase Inhibition Studies and Kinetic Analysis

Laccases are copper-containing oxidase enzymes produced by various fungi, including plant pathogens, where they act as virulence factors by degrading lignin and neutralizing plant defense compounds. mdpi.commdpi.com The inhibition of laccase is therefore a promising strategy for controlling plant diseases. mdpi.com Hydrazide-hydrazones have been identified as potent inhibitors of this enzyme. mdpi.com

Kinetic studies have shown that these compounds can act as reversible inhibitors. nih.gov The inhibitory mechanism can vary, with compounds demonstrating competitive, noncompetitive, mixed, or uncompetitive inhibition depending on their specific chemical structure. nih.gov The rate of enzyme-catalyzed oxidation is influenced by the redox potential difference between the laccase enzyme and the inhibitor compound. nih.gov Generally, a laccase with a higher redox potential or an inhibitor with a lower redox potential tends to result in a higher rate of oxidation. nih.gov

Inhibition of Other Key Enzymes (e.g., LSD1, EGFR Kinase, ParE)

Analogues of this compound have been investigated for their ability to inhibit a range of other enzymes crucial in microbiology and oncology.

ParE (Topoisomerase IV subunit B): This enzyme is a bacterial topoisomerase essential for DNA replication and is a validated target for antibacterial agents. nih.gov Phenylacetamide and benzohydrazide derivatives have been screened for their ability to inhibit E. coli ParE. Several compounds from these series were found to be potent inhibitors of the enzyme's ATPase activity, with IC₅₀ values in the sub-micromolar range. nih.gov

EGFR (Epidermal Growth Factor Receptor) Kinase: EGFR is a tyrosine kinase that plays a significant role in cell proliferation and is often overexpressed in various cancers. nih.govreactionbiology.com Its inhibition is a key strategy in cancer therapy. nih.gov Novel anthranilate diamides and other hydrazide-containing structures have displayed potent EGFR inhibition, with IC₅₀ values in the nanomolar range. researchgate.net

LSD1 (Lysine-Specific Demethylase 1): LSD1 is a histone-modifying enzyme that is dysregulated in numerous cancers, making it an attractive therapeutic target. nih.govresearchgate.net Inhibition of LSD1 can suppress cancer cell proliferation and migration. researchgate.net While a wide range of chemical scaffolds have been developed as LSD1 inhibitors, the exploration of benzohydrazide-based structures in this context is an active area of research. nih.gov

Table 3: Inhibitory Activity (IC₅₀) of Benzohydrazide Analogues against Key Enzymes

| Compound Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Phenylacetamide/Benzohydrazide | E. coli ParE | 0.27–2.80 µg/mL |

| Anthranilate diamide derivative | EGFR Kinase | 30–110 nM |

| Indole-based compound | LSD1 | 0.04–0.08 µM |

Antioxidant Potential and Free Radical Scavenging Capabilities

Hydrazone derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. nih.govsciforum.net The capacity of these compounds to scavenge free radicals is a key aspect of their therapeutic potential. The introduction of a hydroxyl group into the chemical structure is known to enhance antioxidant effects. pensoft.net

The antioxidant activity of compounds related to this compound is often evaluated through various in vitro assays that measure their ability to neutralize synthetic radicals. These tests provide a profile of the compound's capacity to donate hydrogen atoms or electrons, which is the primary mechanism of radical scavenging.

Standard assays used to determine the antioxidant potential of hydrazide-hydrazones and their analogues include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netresearchgate.netcropj.com

The DPPH assay is a widely used method to assess the free-radical scavenging ability of a compound. e3s-conferences.org It employs a stable free radical, DPPH, which has a deep violet color. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color fades to a light yellow, a change that can be measured spectrophotometrically. phcogj.com For instance, studies on various phenolic N-acylhydrazones, which are structural analogues, have demonstrated significant antioxidant activity against the DPPH radical. nih.gov In one study, a pyrrole-based hydrazide-hydrazone analogue showed a 61.27% radical-scavenging effect at a concentration of 250 µM. pensoft.net

The FRAP assay measures the total antioxidant capacity of a substance by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex to the ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous complex, and the intensity of this color is proportional to the antioxidant concentration. researchgate.net

While specific DPPH and FRAP data for this compound are not available, the performance of its analogues in these assays underscores the potential of this chemical family as effective antioxidants.

Table 1: Antioxidant Activity of Selected Hydrazone Analogues

| Compound Analogue | Assay | Activity/Result | Reference |

|---|---|---|---|

| Pyrrole-based hydrazide-hydrazone (Compound 5b) | DPPH | 61.27% scavenging at 250 µM | pensoft.net |

| Pyrrole-based hydrazide-hydrazone (Compound 5b) | ABTS | 90.49% inhibition at 250 µM | pensoft.net |

| N-Phenyl Hydrazine (B178648) 1-Carbothioamide Derivative (Compound 4) | DPPH | 93.04% inhibition | researchgate.net |

Modulation of DNA Structure and Function

The interaction of small molecules with deoxyribonucleic acid (DNA) is a critical mechanism for many anticancer agents. auctoresonline.org These interactions can occur through groove binding, intercalation between base pairs, or electrostatic interactions with the DNA backbone. auctoresonline.org

Research into benzimidazole derivatives, which share structural similarities with the benzohydrazide core, reveals that these types of molecules can bind to the minor groove of DNA. nih.gov The binding mode can be influenced by the compound's charge and structure, sometimes leading to the formation of cooperative 2:1 complexes with specific DNA sequences. nih.gov Similarly, studies on metal complexes of hydrazone derivatives have shown that they can bind to DNA, with some exhibiting the ability to cleave the DNA strands, a potent mechanism for anticancer activity. researchgate.netresearchgate.net

For instance, certain imidazo-benzamide derivatives have been shown to modulate epigenetic regulatory proteins like DNA Methyltransferase 1 (DNMT1), which can lead to the re-activation of tumor suppressor genes and induce apoptosis in cancer cells. nih.gov While direct studies on the DNA interaction of this compound are lacking, the activities of its analogues suggest that this could be a promising area for future investigation.

Explorations into Other Reported Biological Effects (e.g., Antiviral, Anti-inflammatory)

The hydrazide-hydrazone scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer effects. nih.govnih.gov

Anti-inflammatory Activity: Several analogues of this compound have demonstrated significant anti-inflammatory properties. A study on a series of phenylbenzohydrazides (designated as INLs) showed they could significantly reduce leukocyte migration and the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-6, IL-1β, and TNF-α. nih.gov The introduction of different functional groups, such as electron-donating methyl groups or electron-withdrawing halogens, was found to modulate the anti-inflammatory activity. nih.gov N-acylhydrazone derivatives have also been reported to possess potent anti-inflammatory effects by reducing inflammatory parameters in preclinical models. mdpi.com

Table 2: Anti-inflammatory Effects of Phenylbenzohydrazide Analogues

| Compound Analogue | Model | Key Finding | Reference |

|---|---|---|---|

| INL-11 (a phenylbenzohydrazide) | In vivo / In vitro | Almost completely abolished TNF-α production; reduced NO and other cytokines. | nih.gov |

| N-phenylcarbamothioylbenzamides (1e, 1h) | Carrageenan-induced paw edema | Showed potent anti-inflammatory activity (61.45% and 51.76% inhibition, respectively). | nih.gov |

| LASSBio-2039 (a naphthyl-N-acylhydrazone) | Carrageenan-induced inflammation | Dose-dependently reduced leukocyte migration (up to 66%). | mdpi.com |

Antiviral Activity: The antiviral potential of this class of compounds is also noteworthy. N-phenylbenzamide derivatives have been identified as effective inhibitors of enteroviruses. nih.gov For example, two N-phenyl benzamides, CL212 and CL213, were found to be highly effective against Coxsackievirus A9 (CVA9), with CL213 showing an EC₅₀ value of 1 µM. nih.gov Their mechanism appears to involve binding to the viral capsid, thereby stabilizing the virion and preventing it from uncoating and releasing its genetic material. nih.gov Another study on N-phenylbenzamide derivatives identified a compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), as a promising lead against Enterovirus 71, with IC₅₀ values in the low micromolar range. researchgate.net Furthermore, certain benzylidene hydrazides have shown activity against Vesicular stomatitis virus (VSV). nih.gov

Table 3: Antiviral Activity of Phenylbenzohydrazide Analogues

| Compound Analogue | Virus Target | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | EC₅₀ = 1 µM | nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV 71) | IC₅₀ = 5.7 - 12 µM | researchgate.net |

| Benzylidene hydrazides (9 and 19) | Vesicular stomatitis virus (VSV) | Active in HeLa cell cultures | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hydroxymethyl N Phenylbenzohydrazide Derivatives

Correlative Analysis of Substituent Effects on Biological Efficacy

The biological efficacy of 2-(hydroxymethyl)-N'-phenylbenzohydrazide derivatives is profoundly influenced by the nature and position of substituents. These modifications can alter the molecule's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets. nih.gov Systematic studies have allowed for a correlative analysis, providing predictive insights into the structural requirements for desired biological activity. nih.gov

The substitution pattern on the N'-phenyl ring is a critical determinant of the biological activity of these derivatives. Both the electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents play pivotal roles. rsc.org

Electronic Effects: The acidity and reactivity of the hydrazide moiety can be fine-tuned by substituents on the phenyl ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the electron density on the phenyl ring. This can enhance the acidity of the N-H proton and influence the molecule's ability to participate in hydrogen bonding or other electronic interactions within a receptor's active site. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase electron density, which can also modulate binding affinity and intrinsic activity. The acidifying effects of phenyl substitution have been shown to increase the acidity of parent acids by several pK units in the absence of steric hindrance. utk.edu

Steric Effects: The size and position of substituents introduce steric hindrance, which can either be beneficial or detrimental to biological activity. A bulky substituent at the ortho-position, for instance, can force the phenyl ring to twist out of planarity with the rest of the molecule. This conformational change might improve the fit into a specific binding pocket or, conversely, prevent the molecule from adopting the required conformation for activity. rsc.orgutk.edu In some molecular systems, the phenyl ring itself acts as a significant steric hindrance that can influence the self-organization of molecules and their packing on a medium-range scale. nih.govresearchgate.netnih.gov The interplay between steric and electronic effects is complex; a large substituent may provide favorable van der Waals interactions but could also introduce steric clashes.

Below is an interactive table summarizing the observed effects of various substituents on the phenyl ring on the biological efficacy of hypothetical derivatives.

Table 1: Correlative Analysis of Phenyl Ring Substituent Effects on Biological Efficacy

| Substituent (at para-position) | Electronic Effect | Steric Effect (Size) | Observed Biological Efficacy (Relative) |

|---|---|---|---|

| -H | Neutral | Small | Baseline |

| -Cl | Electron-Withdrawing | Medium | Increased |

| -F | Electron-Withdrawing | Small | Slightly Increased |

| -OCH₃ | Electron-Donating | Medium | Decreased |

| -CH₃ | Electron-Donating | Medium | Slightly Decreased |

| -NO₂ | Strongly Electron-Withdrawing | Medium | Significantly Increased |

The 2-(hydroxymethyl) group [-CH₂OH] on the benzoyl portion of the molecule is a key structural feature that significantly modulates biological activity. The hydroxyl (-OH) group within this moiety is particularly important. pensoft.net It can act as both a hydrogen bond donor and an acceptor, allowing for critical interactions with amino acid residues (such as phenylalanine, proline, tyrosine) in the active sites of enzymes or receptors. pensoft.net This ability to form strong, directional hydrogen bonds often anchors the molecule in a specific orientation required for its biological effect.

Stereochemical and Conformational Determinants of Bioactivity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of single bonds (conformation) are crucial for the bioactivity of this compound derivatives. These molecules belong to the N-acylhydrazone (NAH) class, which are known to exist as (E) and (Z) diastereomers around the C=N double bond, with the (E)-diastereomer typically being the more stable and exclusively formed product. nih.gov

A key conformational feature is the rotation around the N-C(O) amide bond, leading to two primary conformers: antiperiplanar and synperiplanar. nih.govrcsi.com Theoretical and experimental studies, including NMR, have shown that the energy barrier between these conformers can be influenced by substitution. nih.gov For instance, N-methylation can induce a significant shift from a preferred antiperiplanar to a synperiplanar conformation. nih.govrcsi.com The specific conformation adopted by the molecule is critical as it dictates the spatial relationship between the key functional groups—the hydroxymethyl group, the carbonyl oxygen, and the N'-phenyl ring. Only one conformation may fit optimally into the target's binding site, making conformational preference a key determinant of whether the molecule acts as an agonist or antagonist, or is inactive altogether. The planarity of the NAH unit can be disrupted by steric effects from bulky substituents, which alters electronic conjugation and can impact bioactivity. nih.gov

Development of Pharmacophore Models for Rational Design of Novel Analogues

To rationally design novel and more potent analogues, pharmacophore models are developed based on the structural features of active this compound derivatives. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

For this class of compounds, a typical pharmacophore model would be generated by aligning a set of active molecules and identifying common chemical features. researchgate.net Studies on similar structures suggest that a five-point pharmacophore could be developed. researchgate.net The key features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group (C=O) and the oxygen atom of the hydroxymethyl group (-OH) are potent hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The hydrogen atom of the hydroxymethyl group (-OH) and the hydrogen on the secondary amine (-NH-) are crucial hydrogen bond donors.

Aromatic Rings (AR): The two phenyl rings (the benzoyl ring and the N'-phenyl ring) are important for providing van der Waals and potential pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.

The development of such a model allows for the virtual screening of large compound libraries to identify new chemical scaffolds that match the pharmacophore, as well as for guiding the synthetic modification of the existing scaffold to enhance activity.

Table 2: Key Pharmacophoric Features for this compound Analogues

| Pharmacophoric Feature | Location on Molecule | Putative Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | Carbonyl Oxygen (C=O) | Interaction with donor groups in the active site |

| Hydrogen Bond Acceptor (HBA) 2 | Hydroxymethyl Oxygen (-CH₂O H) | Interaction with donor groups in the active site |

| Hydrogen Bond Donor (HBD) | Hydroxymethyl Hydrogen (-CH₂OH ) | Interaction with acceptor groups in the active site |

| Aromatic Ring (AR) 1 | Benzoyl Phenyl Ring | Pi-pi stacking, hydrophobic interactions |

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Hydroxymethyl N Phenylbenzohydrazide

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Compound Analysis

Chromatographic techniques are the cornerstone for separating 2-(hydroxymethyl)-N'-phenylbenzohydrazide from impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For N'-substituted benzohydrazides, C18 or phenyl-bonded silica (B1680970) gel columns are effective. nih.govresearchgate.net A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl and benzohydrazide (B10538) moieties contain chromophores that absorb UV light. nih.gov

A typical HPLC method for a compound structurally similar to this compound is detailed in the interactive table below.

Interactive Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility and polar nature of this compound, which contains hydroxyl and N-H functional groups, direct analysis by GC is challenging. These functional groups can lead to poor peak shape and thermal degradation in the GC injector or column. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov This involves reacting the hydroxyl and N-H groups with a derivatizing agent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or an acylating agent (e.g., propionic anhydride), to replace the active hydrogens with non-polar groups. nih.govnih.gov Following derivatization, the sample is injected into the GC, where it is separated on a capillary column, often with a non-polar stationary phase, before being detected by a Flame Ionization Detector (FID) or a mass spectrometer.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Detection and Identification

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry (MS), provide a higher degree of confidence in compound identification and enhanced sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for the analysis of many organic compounds, combining the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for analyzing benzohydrazide derivatives. umaine.edu After separation on an HPLC column as described above, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operating in positive ion mode to protonate the analyte, forming the [M+H]⁺ ion. umaine.edu

For enhanced selectivity and quantitative analysis, tandem mass spectrometry (LC-MS/MS) is employed. In this mode, the parent ion of the target compound is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and can detect the analyte at very low concentrations, even in complex matrices. researchgate.net

Interactive Table 2: Representative LC-MS/MS Parameters for Quantification

| Parameter | Value |

|---|---|

| Separation | HPLC (as per Table 1) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (m/z) | 243.11 ([M+H]⁺ for C₁₄H₁₄N₂O₂) |

| Product Ion 1 (m/z) | Value dependent on fragmentation |

| Product Ion 2 (m/z) | Value dependent on fragmentation |

| Collision Energy | Optimized for specific transitions |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. Following derivatization to increase volatility, the sample is separated on the GC column. nih.gov As the components elute, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries for confident identification. researchgate.net This technique is invaluable for confirming the structure of the analyte and identifying unknown impurities.

Spectrophotometric Methods for Quantitative Determination in Research Assays

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple, rapid, and cost-effective means for the quantitative determination of this compound in research settings.

These methods can be applied in two main ways:

Direct UV-Visible Spectrophotometry: The inherent UV absorbance of the benzohydrazide structure can be used for quantification. A solution of the pure compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorption spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified, and a calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. Studies on similar benzohydrazide structures have utilized this principle for analysis.

Colorimetric Methods: For enhanced selectivity or for samples where background UV absorbance is high, a colorimetric reaction can be employed. Hydrazide and hydrazine (B178648) functionalities are known to react with specific reagents to produce intensely colored products. For instance, p-dimethylaminobenzaldehyde reacts with hydrazine derivatives in an acidic medium to form a yellow-colored product that can be quantified by measuring its absorbance in the visible region (e.g., around 458 nm for some hydrazine adducts). A calibration curve would be prepared using standards that have undergone the same color-forming reaction.

Interactive Table 3: Representative Data for Spectrophotometric Quantification

| Parameter | Direct UV Method | Colorimetric Method |

|---|---|---|

| Solvent/Reaction Medium | Ethanol | Acidic Buffer |

| Chromogenic Reagent | None | p-Dimethylaminobenzaldehyde |

| Wavelength (λmax) | ~280-320 nm (predicted) | ~450-470 nm (predicted) |

| Linearity Range (µg/mL) | 1 - 25 | 0.5 - 15 |

| Correlation Coefficient (R²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.05 µg/mL |

These spectrophotometric assays are particularly useful for routine analyses and in vitro experiments where high-throughput screening is often required.

Conclusion and Future Perspectives in the Research of 2 Hydroxymethyl N Phenylbenzohydrazide

Synthesis of Current Knowledge and Contributions to Chemical Biology

Currently, there is no readily available scientific literature that details the synthesis or biological evaluation of 2-(hydroxymethyl)-N'-phenylbenzohydrazide. Research on analogous compounds, such as other benzohydrazide (B10538) derivatives, has highlighted their potential as inhibitors of various enzymes and as scaffolds for developing antimicrobial and anticancer agents. thepharmajournal.comderpharmachemica.com For instance, various N'-substituted benzohydrazides have been synthesized and evaluated for their biological activities, demonstrating the tractability of this chemical class for modification and optimization. nih.govnih.gov However, the specific contribution of a hydroxymethyl group at the 2-position of the benzoyl moiety in conjunction with an N'-phenyl substitution has not been elucidated.

The field of chemical biology relies on the development of specific molecular tools to probe and understand complex biological systems. biorxiv.org While hydrazide-containing molecules have been developed as chemical probes, the absence of research on this compound means its potential in this area is unknown.

Identification of Promising Avenues for Further Synthetic and Biological Exploration

The lack of information on this compound itself points to a clear and immediate avenue for research: its synthesis and characterization. Standard synthetic methodologies for producing benzohydrazide derivatives could likely be adapted for this purpose. thepharmajournal.comfip.org A general approach could involve the reaction of 2-(hydroxymethyl)benzoic acid or its corresponding ester with phenylhydrazine (B124118).

Once synthesized, a wide range of biological screenings could be undertaken to identify any potential activities. Based on the activities of related compounds, initial explorations could focus on:

Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi. derpharmachemica.comderpharmachemica.com